13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
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Overview
Description
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a dioxaphosphepin ring system and trifluoromethyl groups, contributing to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- involves multiple steps, typically starting with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core. This core is then functionalized with hydroxy and trifluoromethylphenyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups, resulting in derivatives with different chemical properties .
Scientific Research Applications
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- has several scientific research applications, including:
Chemistry: Used as a catalyst in asymmetric hydrogenation and Friedel-Crafts reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-oxide
- (11bR, 11′bR)-4,4′-(Oxydi-2,1-phenylene)bis-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin
- (11bR)-4,5-Dihydro-3H-dinaphtho[2,1-c:1’,2’-e]phosphepine borane
Uniqueness
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-, 4-oxide, (11bS)- stands out due to its trifluoromethyl groups, which impart unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient catalysts .
Properties
IUPAC Name |
13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C34H19F6O4P/c2*35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(32(30)44-45(41,42)43-31(27)29)20-11-15-24(16-12-20)34(38,39)40/h2*1-18H,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOKDDREGAOHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)OP(=O)(O3)O)C7=CC=C(C=C7)C(F)(F)F.C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)OP(=O)(O3)O)C7=CC=C(C=C7)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H38F12O8P2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1272.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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